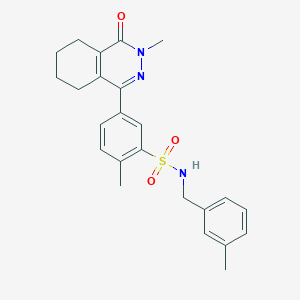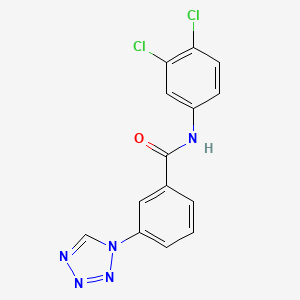![molecular formula C18H20ClN3O B11304370 5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11304370.png)
5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[2-(4-CHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a chlorophenyl group, which can influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(4-CHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylethylamine with a suitable benzodiazepine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-({[2-(4-Chlorphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Nucleophile Substitutionsreaktionen können am Benzimidazol-Kern oder an der 4-Chlorphenylgruppe unter Verwendung von Nucleophilen wie Aminen oder Thiolen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Natriumhydrid in Dimethylformamid (DMF).
Hauptprodukte
Oxidation: Oxidierte Benzimidazol-Derivate.
Reduktion: Reduzierte Benzimidazol-Derivate.
Substitution: Substituierte Benzimidazol-Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
5-({[2-(4-Chlorphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf seine möglichen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Farbstoffe.
5. Wirkmechanismus
Der Wirkmechanismus von 5-({[2-(4-Chlorphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, indem sie an deren aktive Zentren bindet und so den Zugang zum Substrat blockiert. Darüber hinaus kann sie mit zellulären Rezeptoren interagieren, Signaltransduktionswege verändern und zelluläre Reaktionen beeinflussen.
Wirkmechanismus
The mechanism of action of 5-({[2-(4-CHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with the central nervous system. The compound binds to specific sites on the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The molecular targets include GABA_A receptors, which play a crucial role in mediating the compound’s pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(4-Chlorphenyl)-1H-benzimidazol: Teilt den Benzimidazol-Kern und die 4-Chlorphenylgruppe, jedoch fehlt die Ethylaminoseitenkette.
1,3-Dimethyl-2-phenyl-1,3-dihydro-2H-benzimidazol-2-on: Ähnliche Struktur, jedoch mit einer Phenylgruppe anstelle der 4-Chlorphenylgruppe.
Einzigartigkeit
5-({[2-(4-Chlorphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-on ist aufgrund des Vorhandenseins sowohl der 4-Chlorphenylgruppe als auch der Ethylaminoseitenkette einzigartig, die spezifische chemische und biologische Eigenschaften verleihen. Diese Kombination funktioneller Gruppen ermöglicht einzigartige Interaktionen mit molekularen Zielstrukturen, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
Molekularformel |
C18H20ClN3O |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
5-[[2-(4-chlorophenyl)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C18H20ClN3O/c1-21-16-8-5-14(11-17(16)22(2)18(21)23)12-20-10-9-13-3-6-15(19)7-4-13/h3-8,11,20H,9-10,12H2,1-2H3 |
InChI-Schlüssel |
YPQIYECDHHJEHX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)Cl)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11304288.png)
![5-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11304292.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B11304298.png)
![10-butyl-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11304312.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11304317.png)

![3-(4-(benzo[d]thiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B11304326.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304327.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11304329.png)
![2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11304341.png)
![N-(4-chlorophenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11304356.png)
![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11304357.png)
![N-(4-cyanophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304364.png)

